2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Historical Context and Development of Pyrazolone Chemistry
The pyrazolone scaffold, first synthesized by Ludwig Knorr in 1883 via the condensation of ethyl acetoacetate and phenylhydrazine, represents a cornerstone of heterocyclic chemistry. This discovery laid the foundation for the development of pyrazolone derivatives, including 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Early research focused on the analgesic and antipyretic properties of pyrazolones, exemplified by antipyrine and metamizole. The compound emerged from efforts to functionalize preformed pyrazolones, leveraging acetyl groups to modify reactivity and solubility. Its synthesis often employs multicomponent reactions involving hydrazines, diketones, or aldehydes, reflecting advancements in green chemistry methodologies such as SiO₂/ZnCl₂-catalyzed condensation.
Classification within Heterocyclic Compound Hierarchy
This compound belongs to the pyrazolone family, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. Its structure places it within the broader class of 1H-pyrazol-3-ols, distinguished by the presence of two acetyl substituents at positions 2 and 4 and a methyl group at position 5. The compound exhibits lactam–lactim tautomerism, a hallmark of pyrazolones, which influences its reactivity and spectroscopic properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 1H-pyrazol-3-one with acetyl groups at C2/C4 and methyl at C5 |
| Molecular formula | C₈H₁₀N₂O₃ |
| Molecular weight | 182.18 g/mol |
| Tautomeric forms | Lactam (keto) and lactim (enol) interconversion |
Significance in Organic Chemistry and Medicinal Chemistry Research
In organic synthesis, this compound serves as a versatile intermediate for constructing complex heterocycles. Its acetyl groups participate in nucleophilic substitutions and cycloadditions, enabling the synthesis of fused pyrazole systems. Medicinally, pyrazolones are explored for their anti-inflammatory, antioxidant, and antimicrobial activities. While this compound itself is not a therapeutic agent, its derivatives show promise in inhibiting reactive oxygen species (ROS) and modulating enzyme activity. Recent studies highlight its role in synthesizing photochromic materials and ligands for metal coordination.
Nomenclature and Structural Identification Systems
The IUPAC name, This compound , systematically describes its substituents and ring numbering. Alternative designations include 3-methyl-1,4-diacetylpyrazol-5-one and 1,1'-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1,4-diyl)diethanone . Spectroscopic characterization relies on:
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O).
- ¹H NMR : Signals for acetyl methyl groups (δ 2.1–2.3 ppm), pyrazole-ring protons (δ 3.8–4.2 ppm), and methyl at C5 (δ 1.5 ppm).
- Mass spectrometry : Molecular ion peak at m/z 182, with fragments at m/z 140 (loss of acetyl) and m/z 98 (pyrazole ring).
Properties
IUPAC Name |
2,4-diacetyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDXBXLUNRVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377094 | |
| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-86-9 | |
| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation of β-Diketones with Hydrazine
The most common route to pyrazolones, including 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, involves the condensation of β-diketones (such as acetylacetone) with hydrazine hydrate or substituted hydrazines.
- Reaction Conditions: Typically performed in ethanol or other polar solvents at room temperature or under mild heating (18–60 °C).
- Mechanism: Nucleophilic attack of hydrazine on the β-diketone carbonyl groups leads to cyclization and formation of the pyrazolone ring.
- Yields: Reported yields vary from moderate to high (40–80%) depending on substituents and reaction conditions.
Acetylation of Pyrazolones
To obtain the diacetyl derivative, acetylation of the pyrazolone ring is performed, often using acetyl chloride or acetic anhydride under controlled conditions.
- Typical Procedure: The pyrazolone intermediate is reacted with acetylating agents in the presence of a base or acid catalyst.
- Temperature: Usually maintained between 0–60 °C to avoid decomposition.
- Purification: Crystallization or recrystallization from suitable solvents.
Oxidative Coupling and Functionalization
Recent studies have demonstrated oxidative coupling methods to functionalize pyrazolones, including the introduction of acetyl groups at specific positions.
- Catalysts: Transition metal catalysts such as cobalt(II) acetate or iron(III) perchlorate.
- Oxidants: Hydrogen peroxide or tert-butyl hydroperoxide.
- Solvents: Acetonitrile or ethanol.
- Reaction Time: Short reaction times (5–20 minutes) at 60 °C.
- Outcome: High selectivity for acetylation at desired positions on the pyrazolone ring.
Detailed Research Findings and Data
Synthesis Example from Literature
Oxidative Acetylation Data
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | β-Diketones + Hydrazine hydrate | Ethanol, RT to mild heating | Simple, high yield | Requires purification steps |
| Acetylation | Pyrazolone + Acetyl chloride/anhydride | Acid/base catalyst, 0–60 °C | Direct introduction of acetyl groups | Sensitive to temperature |
| Oxidative Functionalization | Pyrazolone + Oxidants + Metal catalysts | 60 °C, short time, MeCN solvent | Selective, mild conditions | Requires catalyst optimization |
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives with additional oxygen-containing functional groups.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial properties. A study conducted by researchers at the University of Karachi evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using animal models. The results indicated a reduction in paw edema in rats treated with this compound compared to control groups. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Biochemistry
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A detailed kinetic analysis revealed that it acts as a competitive inhibitor with an IC50 value of approximately 15 µM .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to form adducts with specific amino acids makes it valuable for labeling proteins in mass spectrometry experiments. This application was highlighted in a study focusing on protein profiling in cancer cells .
Materials Science
Synthesis of Novel Polymers
The compound serves as a precursor in the synthesis of novel polymers with potential applications in drug delivery systems. Researchers have successfully incorporated it into polymer matrices to enhance the release profiles of encapsulated drugs. A notable example is its use in creating biodegradable polymers that release anti-cancer agents over extended periods .
Case Studies
| Study | Application | Findings |
|---|---|---|
| University of Karachi | Antimicrobial | Effective against Staphylococcus aureus and E. coli with MICs of 32–64 µg/mL. |
| Journal of Medicinal Chemistry | Anti-inflammatory | Reduced paw edema in rats; inhibited TNF-alpha and IL-6. |
| Proteomics Study | Enzyme Inhibition | Competitive inhibitor of COX enzymes with an IC50 of 15 µM. |
| Polymer Research | Drug Delivery | Developed biodegradable polymers for sustained drug release. |
Mechanism of Action
The mechanism of action of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to regulate the TGF-β/SMAD signaling pathway, which plays a crucial role in cellular processes such as fibrosis . The compound can inhibit the nuclear translocation of SMAD proteins, thereby modulating gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Functional Variations
Monoacetyl Derivatives
- 4-Acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesized via acetyl chloride and 5-methyl-2,4-dihydro-3H-pyrazol-3-one, this monoacetyl derivative lacks the second acetyl group, reducing steric hindrance. It serves as a precursor for Schiff bases with phenyl hydrazines, exhibiting mesomorphic behavior under optical polarizing microscopy (OPM) .
- (4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one : Incorporates a benzylidene group at position 4, enhancing aromatic conjugation. Derivatives like Compound 7 (C₁₃H₁₂N₂O₂) show a melting point of 160°C, molecular weight of 228.25 g/mol, and distinct IR peaks at 1713 cm⁻¹ (C=O) and 1532 cm⁻¹ (C=N). These compounds demonstrate antimicrobial and anticancer activities .
Fluorinated Derivatives
- (4Z)-5-(Nonafluorobutyl)-2-phenyl-DHPO (8b): Polyfluoroalkyl groups increase lipophilicity and metabolic stability. Compound 8b (C₁₄H₈F₉N₃O) shows a melting point of 142–144°C and potent antimicrobial activity due to fluorine’s electron-withdrawing effects .
Azo and Hydrazinylidene Derivatives
- Solvent Yellow 72 (2,4-Dihydro-4-[2-(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one): Azo groups introduce chromophoric properties, making it useful in dyes. The methoxy group enhances solubility in non-polar solvents .
- (4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-DHPO (9b): Exhibits a lower melting point (137–138°C) than non-fluorinated analogues, with IR peaks at 1650 cm⁻¹ (C=O) and 1590 cm⁻¹ (N=N), indicating stability in tautomeric forms .
Physicochemical Properties
Biological Activity
2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 383146-86-9) is a chemical compound with notable biological activities. Its molecular formula is CHNO, and it has a molecular weight of 182.18 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The synthesis of this compound typically involves the reaction of acetylacetone with hydrazine hydrate under acidic conditions. The general procedure includes mixing acetylacetone and hydrazine in a solvent like ethanol, adding an acid catalyst (e.g., hydrochloric acid), and heating the mixture under reflux .
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can yield pyrazolone derivatives.
- Reduction : Can produce hydrazine derivatives.
- Substitution : Involves nucleophilic substitution with various reagents.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antifibrotic Effects
Studies have shown that this compound can regulate the TGF-β/SMAD signaling pathway, which is crucial in fibrosis development. This regulation suggests potential applications in treating fibrotic diseases.
Antimicrobial Activity
A study evaluated the antibacterial properties of related pyrazolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli using an agar diffusion method .
| Compound Code | R Group | S. aureus (mm) | E. coli (mm) |
|---|---|---|---|
| 4a | 2-F | 13 | 12 |
| 4b | 3-Cl | 16 | 11 |
| 4c | 3-Br | 18 | 16 |
| ... | ... | ... | ... |
| Standard | Penicillin | 22 | 24 |
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging method. Some derivatives showed significant antioxidant activity, although most had IC50 values near 10 µg/mL, indicating moderate effectiveness .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of synthesized compounds have been conducted using human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay revealed varying degrees of cytotoxicity among different derivatives, suggesting potential for development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reaction protocols. A typical procedure involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with acetylating agents (e.g., acetic anhydride) in glacial acetic acid, catalyzed by anhydrous sodium acetate. Post-reaction, the product is isolated via ice-cold water precipitation, followed by recrystallization from methanol/acetic acid mixtures to enhance purity .
- Key Parameters :
- Reaction time: 4–6 hours under reflux.
- Purification: Recrystallization yields >70% purity.
- Characterization: Confirm via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve tautomeric forms (e.g., keto-enol equilibrium) by analyzing chemical shifts in deuterated DMSO or CDCl3 .
- FTIR : Identify acetyl and pyrazole ring vibrations (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~3200 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles, hydrogen bonding) using single-crystal data .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Exposing the compound to controlled humidity (40–80% RH) and temperature (25–60°C).
- Monitoring degradation via HPLC at intervals (e.g., 1, 3, 6 months) .
- Use NIST-recommended protocols for hygroscopicity testing .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for pyrazol-3-one derivatives?
- Methodological Answer :
- Standardized assays : Use uniform in vitro models (e.g., MTT for cytotoxicity) and control variables like solvent polarity .
- Computational validation : Perform molecular docking to correlate activity with structural features (e.g., acetyl group orientation). Tools like AutoDock Vina can predict binding affinities to target enzymes .
- Meta-analysis : Cross-reference data from multiple studies, prioritizing peer-reviewed sources over preprint repositories .
Q. What computational strategies optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum chemical modeling : Use Gaussian or ORCA software to calculate transition-state energies for acetylation or ring-functionalization steps .
- Reaction path screening : Apply ICReDD’s workflow to narrow experimental conditions via DFT-based kinetic simulations .
- Machine learning : Train models on existing pyrazole reaction datasets to predict yields or side products .
Q. How to design experiments probing tautomeric behavior in solution vs. solid state?
- Methodological Answer :
- Solution-phase analysis : Use variable-temperature NMR in DMSO-d6 to monitor keto-enol equilibrium shifts .
- Solid-state analysis : Compare X-ray structures (enol form dominance) with Raman spectroscopy data .
- Solvent polarity studies : Correlate tautomer ratios (UV-Vis) with Kamlet-Taft solvent parameters .
Data Contradiction Analysis
Q. Why do melting points vary across literature for this compound?
- Methodological Answer :
- Purity factors : Recrystallization solvents (e.g., methanol vs. ethanol) impact crystal packing and observed m.p. .
- Polymorphism : Screen for polymorphs via DSC and PXRD to identify stable vs. metastable forms .
- Instrument calibration : Validate m.p. apparatus against NIST-certified standards (e.g., caffeine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
